ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a benzyl group at the 1-position, and a methyl group at the 4-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl 4-methyl-1H-imidazole-5-carboxylate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, starting from readily available raw materials. The process may include steps such as alkylation, cyclization, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzyl and ethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with different substitution pattern.
Ethyl 1-phenyl-4-methyl-1H-imidazole-5-carboxylate: Contains a phenyl group instead of a benzyl group.
Ethyl 1-benzyl-4-ethyl-1H-imidazole-5-carboxylate: Contains an ethyl group at the 4-position instead of a methyl group.
Uniqueness
Ethyl 1-benzyl-4-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 3-benzyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)15-10-16(13)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
VMHZGTHFPOQSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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